molecular formula C25H32ClFN2O4 B2495791 1'-(2,3-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride CAS No. 2310145-52-7

1'-(2,3-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride

Cat. No. B2495791
CAS RN: 2310145-52-7
M. Wt: 478.99
InChI Key: NGDIYDWFUCAUFN-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals that exhibit complex chemical behavior and potential pharmacological activities. While specific information on this compound might be limited, related structures have been studied for their interactions with biological receptors and their potential as pharmacological agents.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of key intermediates and the use of specific reagents to introduce functional groups strategically. For example, compounds with similar structural frameworks have been synthesized using techniques like ring-opening, cyclization, and substitution reactions, followed by specific functional group modifications (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated using spectroscopic methods (NMR, MS, FT-IR) and confirmed by X-ray crystallography. These compounds often feature a bipiperidine scaffold with various substitutions that significantly impact their molecular geometry and electronic properties (Wu et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving such compounds typically focus on modifying functional groups to alter chemical behavior and biological activity. For instance, compounds with bipiperidine motifs have undergone reactions like Mannich reactions and amine condensations to introduce new functional groups that modulate their activity (Wu et al., 2021).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in biological systems and its formulation for potential applications. These properties are determined using analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interactions with biological molecules, are pivotal for assessing the compound's potential utility. Molecular docking studies, for instance, have been employed to predict the interaction of such compounds with protein targets, providing insights into their potential mechanism of action (Wu et al., 2021).

  • Wu, Q.-m., Ye, W., Guo, Q., Liao, T., Liao, W., Zhao, C., ... Zhou, Z. (2021). Synthesis, crystal and molecular structure, vibrational spectroscopic, DFT study and activity evaluation of 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Retrieved from consensus.appThis summary provides an insight into the compound's synthesis, molecular and chemical properties, and potential applications based on scientific research. Further investigation and studies are required to fully understand its capabilities and applications in various fields.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards synthesizing and characterizing compounds with structural similarities or components akin to 1'-(2,3-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride. For example, the synthesis of novel N-Alkylamine- and N-Cycloalkylamine-Derived 2-Benzoyl-N-aminohydrazinecarbothioamides, 1,3,4-Thiadiazoles, and 1,2,4-Triazole-5(4H)thiones demonstrates the broad interest in developing complex organic molecules with potential pharmacological applications (Foks, Pancechowska-Ksepko, & Gobis, 2014). Such studies underline the importance of the synthetic routes and characterization methods in advancing the chemical sciences field.

Potential Biological Activities

Several studies have investigated the biological activities of compounds structurally related to 1'-(2,3-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride. For instance, research on N-ethoxyethylpiperidine derivatives aimed to introduce specific structural fragments to assess antimicrobial activity, revealing the significance of structural modification in enhancing biological properties (Issayeva et al., 2019). This approach highlights the ongoing search for new compounds with potential therapeutic uses, underscoring the compound's relevance in drug discovery and development.

Environmental and Analytical Applications

The environmental fate and analytical detection of similar compounds, including their transformation products and metabolites, have also been a research focus. Studies on the degradation of hydroxy polychlorinated biphenyls by fungal laccase illustrate the environmental persistence and potential risks associated with such compounds, emphasizing the need for effective remediation strategies (Keum & Li, 2004). This line of research points to the environmental implications of synthetic organic chemicals and the importance of understanding their behavior in aquatic and terrestrial ecosystems.

properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN2O4.ClH/c1-30-23-9-5-6-20(24(23)31-2)25(29)28-14-10-18(11-15-28)27-16-12-19(13-17-27)32-22-8-4-3-7-21(22)26;/h3-9,18-19H,10-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDIYDWFUCAUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2,3-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride

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